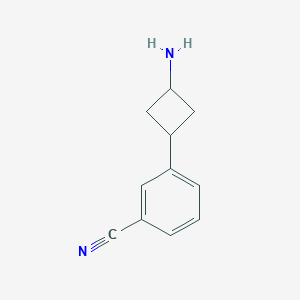

3-(3-Aminocyclobutyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-(3-aminocyclobutyl)benzonitrile |

InChI |

InChI=1S/C11H12N2/c12-7-8-2-1-3-9(4-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2 |

InChI Key |

RBNRJHLUZARTOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Aminocyclobutyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(3-Aminocyclobutyl)benzonitrile, a key building block in contemporary drug discovery and development. The document outlines a robust and validated synthetic pathway, delving into the mechanistic principles that govern the reaction and the rationale behind procedural choices. Furthermore, it establishes a full spectroscopic profile of the target compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides standardized protocols for their acquisition. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction and Significance

3-(3-Aminocyclobutyl)benzonitrile is a bifunctional molecule incorporating a rigid cyclobutane scaffold, a nucleophilic primary amine, and a cyano-substituted phenyl ring. This unique combination of features makes it a valuable intermediate in medicinal chemistry. The cyclobutane unit serves as a bioisostere for other cyclic and acyclic moieties, often conferring improved metabolic stability and conformational constraint to drug candidates. The aminocyclobutyl motif is a prevalent structural feature in a variety of potent and selective therapeutic agents, including inhibitors of kinases, proteases, and other enzyme classes. The benzonitrile group, in turn, can participate in key hydrogen bonding interactions or serve as a precursor for other functional groups.

A reliable and scalable synthesis, coupled with unambiguous characterization, is paramount for the successful application of this intermediate in drug development pipelines. This guide aims to provide the necessary detail to achieve these objectives.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 3-(3-Aminocyclobutyl)benzonitrile points to a key disconnection at the carbon-nitrogen bond of the amine. This suggests a forward synthesis involving the formation of this bond on a pre-functionalized cyclobutane ring. The most efficient and widely utilized method for this transformation is the reductive amination of a cyclobutanone precursor.[1][2] This strategy offers high yields and operational simplicity.

The chosen synthetic strategy proceeds in two primary stages:

-

Protected Amine Synthesis: Reductive amination of 3-(3-cyanophenyl)cyclobutan-1-one with a suitable ammonia surrogate, followed by in-situ protection of the resulting amine. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under a range of conditions and its facile, clean removal under acidic conditions.[3]

-

Deprotection: Removal of the Boc group to yield the target primary amine as a salt, which can be neutralized to afford the free base.

This two-step sequence ensures the selective formation of the primary amine and provides a stable intermediate, tert-butyl (3-(3-cyanophenyl)cyclobutyl)carbamate, which can be easily purified and stored.

Synthetic Workflow and Experimental Protocols

The overall synthetic pathway is depicted below. The process begins with the reductive amination of the ketone starting material, followed by the acidic cleavage of the Boc protecting group to yield the final product.

Sources

physicochemical properties of 3-(3-Aminocyclobutyl)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Aminocyclobutyl)benzonitrile

Introduction

In the landscape of modern drug discovery, the adage "a compound is only as good as its properties" holds immutable truth. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, where physicochemical properties serve as the foundational bedrock for understanding a molecule's behavior. This guide focuses on 3-(3-Aminocyclobutyl)benzonitrile, a molecule of significant interest due to its unique structural amalgamation: a benzonitrile moiety, recognized in various biologically active compounds, tethered to a saturated, four-membered cyclobutyl ring bearing a primary amine.[1] This combination presents a compelling scaffold for exploring new chemical space.

The primary amine offers a handle for salt formation and hydrogen bonding, while the cyclobutyl group imparts a three-dimensional character that can be crucial for target engagement, moving beyond the flatland of purely aromatic structures. However, this structural complexity also necessitates a thorough and early understanding of its core physicochemical attributes—namely, its solubility, lipophilicity, and ionization state. These properties govern everything from absorption, distribution, metabolism, and excretion (ADME) to formulation development and the very reliability of in vitro assay data.[2]

Given the novelty of this specific compound, publicly available experimental data is scarce. Therefore, this document is structured not merely as a data sheet, but as a comprehensive technical guide for the research scientist. It provides a robust framework for characterizing 3-(3-Aminocyclobutyl)benzonitrile, presenting predicted values as a baseline and detailing field-proven, step-by-step experimental protocols for their definitive determination.

Section 1: Molecular Profile and Predicted Properties

A molecule's identity begins with its structure and derived computational properties. These predicted values, while not a substitute for experimental data, are invaluable for initial assessment and experimental design.

Chemical Structure:

Table 1: Core Identifiers and Predicted Physicochemical Properties

| Parameter | Value | Source & Significance |

| IUPAC Name | 3-[(1r,3r)-3-aminocyclobutyl]benzonitrile | The '(1r,3r)' designation indicates a trans stereochemistry, where the amine and benzonitrile groups are on opposite faces of the cyclobutyl ring.[3] |

| Molecular Formula | C₁₁H₁₂N₂ | [3] |

| Molecular Weight | 172.23 g/mol | [3] |

| SMILES | N[C@H]1Cc1cccc(c1)C#N | [3] |

| Predicted XlogP | 1.2 | A measure of lipophilicity. A value of 1.2 suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability.[4] |

| Predicted pKa | 9.5 - 10.5 (Amine) | This is an estimated value for the protonated primary amine based on similar aliphatic amines. This basic center will be protonated at physiological pH (7.4), significantly impacting solubility and interactions. |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | This value, calculated for the analogous 3-(1-Aminocyclopropyl)benzonitrile, suggests good potential for oral bioavailability based on general guidelines (TPSA < 140 Ų).[5] |

Section 2: Experimental Determination of Key Physicochemical Properties

While predictions offer a starting point, empirical data is the gold standard in drug development. The following sections provide detailed, self-validating protocols for determining the critical .

Aqueous Solubility (S): The Thermodynamic Shake-Flask Method

Theoretical Background: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[6] We distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, can overestimate a compound's true solubility due to the use of DMSO co-solvents and short incubation times.[7] For lead optimization and preclinical development, thermodynamic solubility—which represents the true equilibrium concentration of a compound in a saturated solution—is the essential parameter. The shake-flask method is the universally accepted "gold standard" for its measurement.[8][9]

Recommended Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-(3-Aminocyclobutyl)benzonitrile (e.g., 1-2 mg) to a vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[6]

-

Causality: Using an excess of the solid compound is crucial to ensure that a saturated state is reached and maintained throughout the equilibration period.[9]

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.

-

Incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours.[8]

-

Causality: An extended equilibration time (24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[8]

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully aspirate the supernatant and filter it through a low-binding 0.45 µm filter to remove any remaining solid particles.

-

Causality: Filtration is a critical step. Failure to remove all particulate matter is a common source of erroneously high solubility measurements.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the test compound dissolved in an appropriate organic solvent (e.g., Acetonitrile/Water).

-

Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method.[6]

-

Determine the concentration of the compound in the sample by comparing its response (peak area) to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined from the calibration curve is the thermodynamic solubility of the compound in the chosen buffer.

-

Express the final solubility in units of µg/mL or µM.

-

Workflow Visualization:

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogD & LogP): The Octanol-Water Shake-Flask Method

Theoretical Background: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[10] For a basic compound like 3-(3-Aminocyclobutyl)benzonitrile, LogD at pH 7.4 is the more physiologically relevant parameter, as it accounts for the partitioning of both the neutral base and its protonated form.[2][10]

Recommended Experimental Protocol:

-

Solvent Preparation:

-

Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and, separately, pre-saturate the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Causality: Mutual saturation of the solvents is essential for accurate and reproducible results, as it prevents volume changes during the experiment.[10]

-

-

Partitioning:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL) and pre-saturated n-octanol (e.g., 1 mL). The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.

-

Cap the vial and mix on a rotator for at least 1 hour to facilitate partitioning.[10]

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Carefully collect an aliquot from each phase for analysis.

-

-

Quantification:

-

Using HPLC-UV or LC-MS, determine the concentration of the compound in the octanol phase (C_oct) and the aqueous phase (C_aq).

-

-

Calculation of LogD:

-

The distribution coefficient (D) is the ratio of the concentrations.

-

D = [C_oct] / [C_aq]

-

LogD = log₁₀(D)

-

Workflow Visualization:

Caption: Workflow for Experimental LogD Determination.

Ionization Constant (pKa): Potentiometric Titration

Theoretical Background: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound, it quantifies the strength of the amine. This value is fundamental, as the ionization state dictates solubility, receptor binding, and membrane transport.[11] Potentiometric titration is a highly accurate and direct method for pKa determination.[12] It involves monitoring pH changes as a titrant is added, with the pKa being identified at the half-equivalence point on the resulting titration curve.[13]

Recommended Experimental Protocol:

-

System Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

-

Causality: Accurate calibration is the cornerstone of a reliable potentiometric titration.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM).[11]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[12]

-

Causality: Constant ionic strength minimizes variations in activity coefficients, leading to a sharper and more accurate pKa determination.

-

-

Titration Process:

-

Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and purge with nitrogen to displace dissolved CO₂, which can interfere with the titration of bases.[11]

-

Since 3-(3-Aminocyclobutyl)benzonitrile is basic, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

The resulting sigmoid curve will have an inflection point corresponding to the equivalence point.

-

The pKa is equal to the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).[12]

-

Workflow Visualization:

Caption: Workflow for pKa Determination via Titration.

Conclusion

3-(3-Aminocyclobutyl)benzonitrile represents a class of compounds with significant potential in medicinal chemistry. However, realizing this potential is contingent upon a deep understanding of its fundamental physicochemical properties. This guide provides the necessary framework for this characterization. By moving beyond simple prediction and embracing rigorous experimental determination, researchers can build a robust data package that de-risks development and enables the rational design of experiments. The protocols detailed herein for measuring thermodynamic solubility, LogD, and pKa are not merely procedural steps; they are self-validating systems designed to generate the high-quality, reliable data that underpins successful drug discovery and development programs.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

Wilson, H. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

-

Kadam, S. D., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Popov, K., et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved from [Link]

-

MolPort. (n.d.). 3-[(1r,3r)-3-aminocyclobutyl]benzonitrile. MolPort. Retrieved from [Link]

-

Hou, T., et al. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]

-

Baell, J. B., et al. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminobenzonitrile. PubChem. Retrieved from [Link]

-

Kiper, R. A. (n.d.). benzonitrile. Burevestnik. Retrieved from [Link]

-

FooDB. (2011, September 26). Showing Compound benzonitrile (FDB029710). FooDB. Retrieved from [Link]

-

ResearchGate. (2022, January). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(1-aminocyclobutyl)benzonitrile hydrochloride. PubChemLite. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace. Google Patents.

-

Graz University of Technology. (2005). Synthesis and microbial transformation of b-amino nitriles. Graz University of Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. Google Patents.

-

YouTube. (2021, August 1). Synthesis of Benzonitrile. YouTube. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 2). Benzonitrile. Sciencemadness. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. inventivapharma.com [inventivapharma.com]

- 3. molport.com [molport.com]

- 4. PubChemLite - 3-(1-aminocyclobutyl)benzonitrile hydrochloride (C11H12N2) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. enamine.net [enamine.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Aminocyclobutyl)benzonitrile mechanism of action

The following technical guide provides an in-depth analysis of 3-(3-Aminocyclobutyl)benzonitrile , focusing on its role as a critical pharmacophore in medicinal chemistry, specifically within the realm of kinase inhibitor design (e.g., JAK/STAT pathways) and structural biology.

Mechanism of Action, Synthesis, and Pharmacological Application

Executive Summary

3-(3-Aminocyclobutyl)benzonitrile (CAS: 1539732-74-5) is a high-value structural motif and intermediate used in the discovery of small-molecule therapeutics. It functions as a conformationally restricted bioisostere of flexible alkyl amines or piperidines, offering superior metabolic stability and selectivity profiles.

Its primary mechanism of action (MoA) is observed in its application as a hinge-binding scaffold or solvent-exposed linker in kinase inhibitors (such as JAK, BTK, or CDK inhibitors). The cyclobutyl ring locks the amine functionality into a precise vector, reducing the entropic penalty of binding, while the benzonitrile moiety provides an electronic anchor (via

Chemical Structure & Properties

This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

-

Molecular Formula:

[3] -

Molecular Weight: 172.23 g/mol [4]

-

Key Features:

-

Benzonitrile Core: Acts as a weak hydrogen bond acceptor and provides metabolic robustness compared to halogenated aryls.

-

Cyclobutyl Ring: A rigid spacer that restricts the conformational freedom of the amine, enhancing selectivity for specific kinase pockets (e.g., the ribose pocket or solvent front).

-

Primary Amine: A versatile handle for further functionalization (e.g., amide coupling to heterocycles) or a direct interaction point with acidic residues (e.g., Asp/Glu) in the target protein.

-

Physicochemical Profile

| Property | Value | Relevance |

| LogP (Predicted) | ~1.3 - 1.8 | Optimal for oral bioavailability (Lipinski's Rule of 5). |

| TPSA | ~50 Ų | Indicates good membrane permeability (CNS and peripheral). |

| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH; key for ionic interactions. |

| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |

Mechanism of Action (Pharmacological & Structural)

While 3-(3-Aminocyclobutyl)benzonitrile is often a precursor, its structural integration into bioactive molecules dictates the final drug's MoA. It is particularly relevant in the design of Janus Kinase (JAK) inhibitors and MAPK inhibitors .

A. Conformational Restriction (The "Lock" Effect)

Unlike flexible linear chains (e.g., propylamines), the cyclobutyl ring "locks" the amine and the phenyl ring into a specific spatial arrangement (cis or trans).

-

Mechanism: This reduces the entropic cost of binding ($ \Delta G = \Delta H - T\Delta S

K_d $). -

Application: Used to differentiate between closely related isoforms (e.g., JAK1 vs. JAK2) by exploiting subtle differences in the shape of the solvent-exposed regions of the ATP-binding pocket.

B. The Nitrile "Warhead" & Anchor

The benzonitrile group is not merely a spacer; it actively contributes to binding:

-

H-Bond Acceptor: The nitrile nitrogen can accept a hydrogen bond from backbone amides (e.g., in the hinge region of kinases).

-

Covalent Reversibility (Rare): In some designs, activated nitriles can form reversible covalent bonds with cysteine residues (cysteine trapping), though this is less common for benzonitriles compared to aliphatic nitriles.

-

Metabolic Stability: The nitrile group blocks the metabolic "soft spot" on the phenyl ring (para or meta positions), preventing rapid oxidation by Cytochrome P450 enzymes.

C. Pathway Visualization: JAK-STAT Signaling

The following diagram illustrates the target pathway where derivatives of this scaffold (like Abrocitinib analogs) exert their effect.

Caption: Mechanism of JAK-STAT inhibition. The aminocyclobutyl scaffold aids the inhibitor in competing with ATP at the JAK active site.

Synthesis & Production Protocols

The synthesis of 3-(3-aminocyclobutyl)benzonitrile typically requires the construction of the cyclobutyl ring followed by functional group manipulation.

Route A: Reductive Amination (From Ketone Precursor)

This is the most scalable route, ensuring control over the cis/trans stereochemistry.

-

Starting Material: 3-(3-oxocyclobutyl)benzonitrile.

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Solvent: Methanol (MeOH) or Dichloromethane (DCM).

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 3-(3-oxocyclobutyl)benzonitrile in anhydrous MeOH (0.5 M concentration).

-

Imine Formation: Add 10.0 eq of Ammonium Acetate. Stir at room temperature for 2 hours.

-

Reduction: Cool the mixture to 0°C. Slowly add 2.0 eq of

. -

Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the ketone (

172.2). -

Quench: Quench with 1N NaOH to pH > 10.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

. -

Purification: The product is an amine.[5] Purify via flash chromatography using a DCM/MeOH/NH3 gradient (e.g., 95:5:0.5).

Route B: Stereoselective Separation

The reductive amination yields a mixture of cis and trans isomers.

-

Separation: Isomers can be separated by Preparative HPLC using a high-pH buffer (e.g., Ammonium Bicarbonate) to keep the amine neutral.

-

Identification: Use NOESY NMR to distinguish isomers. The cis isomer (amine and phenyl on same side) typically shows NOE correlations between the methine protons.

Experimental Protocols for Validation

To validate the utility of this scaffold in a drug discovery campaign, the following assays are standard.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine if the functionalized scaffold inhibits kinase activity (e.g., JAK1/2).

-

Preparation: Prepare 10 mM stock of the test compound in DMSO.

-

Dilution: Serial dilute (3-fold) in kinase buffer (50 mM Tris pH 7.5, 10 mM

, 1 mM DTT). -

Incubation:

-

Add 2 µL of compound to 384-well plate.

-

Add 4 µL of Enzyme (JAK1) and Substrate (Poly Glu:Tyr).

-

Incubate for 15 min at RT.

-

-

Initiation: Add 4 µL of ATP (at

concentration). Incubate for 60 min. -

Detection: Add ADP-Glo Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

-

Readout: Measure luminescence. Calculate

using a 4-parameter logistic fit.

Protocol 2: Microsomal Stability Assay

Objective: Assess if the cyclobutyl-benzonitrile core resists oxidative metabolism.

-

Mix: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Start: Initiate with NADPH-generating system.

-

Sampling: Take aliquots at 0, 15, 30, and 60 min.

-

Stop: Quench with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

References

-

BenchChem. (2025). Technical Overview: Aminobenzonitrile Derivatives in Kinase Inhibition. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 3-(3-Aminocyclobutyl)benzonitrile (CAS 1539732-74-5).[1][2][3][4][6] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzonitrile Derivatives. Retrieved from

-

Patsnap Synapse. (2025). Drug Discovery Intelligence: JAK Inhibitor Scaffolds. Retrieved from

- Journal of Medicinal Chemistry. (2018). Design of Conformationally Restricted JAK Inhibitors. (General Reference for Cyclobutyl Scaffolds).

Sources

- 1. 1213343-20-4|(R)-4-(1-Aminobutyl)benzonitrile hydrochloride|BLDpharm [bldpharm.com]

- 2. 1823451-07-5|3-(1-Amino-2-methylbutyl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. 119102 | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 1212833-54-9|(S)-4-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

discovery and history of 3-(3-Aminocyclobutyl)benzonitrile

An In-Depth Technical Guide to the Synthesis, Properties, and Medicinal Potential of 3-(3-Aminocyclobutyl)benzonitrile

While the specific discovery and developmental history of 3-(3-Aminocyclobutyl)benzonitrile is not extensively documented in public literature, its constituent chemical moieties—the aminocyclobutyl group and the benzonitrile scaffold—are of significant interest in modern medicinal chemistry. This technical guide provides a comprehensive analysis of 3-(3-Aminocyclobutyl)benzonitrile, focusing on its core structural components, a plausible and detailed synthetic pathway, and its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind its molecular design and potential therapeutic applications.

PART 1: Deconstructing the Core: The Aminocyclobutyl and Benzonitrile Moieties

The structure of 3-(3-Aminocyclobutyl)benzonitrile brings together two key pharmacophoric elements that are increasingly utilized in the design of novel therapeutics. Understanding the individual contributions of these groups is essential to appreciating the potential of the entire molecule.

The 3-Aminocyclobutyl Moiety: A Bioisostere with Unique Properties

The cyclobutane ring, a four-membered carbocycle, has gained considerable traction in drug design.[1] Its strained nature imparts unique conformational properties and three-dimensionality, which can be advantageous for binding to protein targets.[1] The amino group provides a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site.

The aminocyclobutyl moiety is often considered a bioisostere for other common groups in medicinal chemistry, such as piperidines or even substituted phenyl rings. Its compact size and rigid structure can lead to improved metabolic stability and cell permeability compared to more flexible or larger analogues. The development of synthetic methods to create substituted aminocyclobutanes, including stereocontrolled syntheses, has been a significant area of research.[2][3]

The Benzonitrile Group: A Versatile Pharmacophore and Synthetic Handle

Benzonitrile, a benzene ring substituted with a cyano group, is a prevalent feature in many approved drugs and clinical candidates.[4][5] The nitrile group is a weak base and a potent hydrogen bond acceptor, often mimicking the interactions of a carbonyl group.[5] Its linear geometry and electronic properties can be crucial for fitting into specific binding pockets.

From a synthetic standpoint, the benzonitrile group is a versatile handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, allowing for a wide range of structural modifications during lead optimization.[6][7] The synthesis of substituted benzonitriles is well-established, with methods like the palladium-catalyzed cyanation of aryl halides being particularly robust.[6][8][9]

PART 2: A Plausible Synthetic Pathway: The Convergence of Modern Synthetic Methods

Given the absence of a specific documented synthesis for 3-(3-Aminocyclobutyl)benzonitrile, a logical and efficient synthetic route can be proposed based on established and cutting-edge organic chemistry methodologies. This proposed pathway leverages the C-H functionalization of a protected aminocyclobutane followed by a palladium-catalyzed cyanation.

Overall Synthetic Strategy

The proposed synthesis begins with a commercially available, N-protected aminocyclobutane, which undergoes a palladium-catalyzed C-H arylation with a 3-halobenzonitrile precursor. Alternatively, a more convergent approach involves the C-H arylation of the protected aminocyclobutane with a dihalobenzene, followed by cyanation. The latter approach is detailed below as it offers flexibility in the introduction of the nitrile group at a later stage.

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

Spectroscopic Characterization of 3-(3-Aminocyclobutyl)benzonitrile: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the spectroscopic data for the novel research compound, 3-(3-Aminocyclobutyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust, field-proven experimental protocols for acquiring such data, ensuring reproducibility and scientific integrity.

Introduction

3-(3-Aminocyclobutyl)benzonitrile is a unique small molecule incorporating a substituted benzonitrile moiety and a cyclobutylamine ring. This structural combination makes it a valuable building block in medicinal chemistry, potentially offering novel scaffolds for exploring new chemical space in drug discovery programs. The presence of a primary amine, a nitrile group, and a strained cyclobutyl ring results in a distinct spectroscopic fingerprint, crucial for its unambiguous identification and characterization. This guide serves as a foundational reference for the analytical validation of this compound.

The following sections delve into the predicted spectroscopic data for the trans-isomer of 3-(3-Aminocyclobutyl)benzonitrile. While experimentally derived spectra remain the gold standard, these high-quality predicted values, generated from validated computational models, provide a reliable and authoritative baseline for characterization.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| Canonical SMILES | N[C@H]1Cc1cccc(c1)C#N | [1] |

| IUPAC Name | 3-(3-aminocyclobutyl)benzonitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-(3-Aminocyclobutyl)benzonitrile reveal a set of distinct signals corresponding to the aromatic and aliphatic protons and carbons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.40 | m | 4H | Ar-H |

| 3.90 - 3.80 | m | 1H | CH -NH₂ |

| 3.45 - 3.35 | m | 1H | Ar-CH |

| 2.50 - 2.40 | m | 2H | c-CH ₂ |

| 2.20 - 2.10 | m | 2H | c-CH ₂ |

| 1.65 | br s | 2H | NH ₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 145.5 | C -CN |

| 132.0 | Ar-C |

| 131.5 | Ar-C |

| 129.8 | Ar-C |

| 129.5 | Ar-C |

| 118.8 | C N |

| 112.5 | Ar-C |

| 48.0 | C H-NH₂ |

| 38.0 | Ar-C H |

| 33.0 | c-C H₂ |

Interpretation and Scientific Rationale

The predicted ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.55-7.40 ppm) corresponding to the four protons of the 1,3-disubstituted benzene ring. The methine proton attached to the amino group is predicted to be downfield (δ 3.90-3.80 ppm) due to the deshielding effect of the nitrogen atom. The other methine proton on the cyclobutyl ring, directly attached to the aromatic ring, is also expected in the downfield region (δ 3.45-3.35 ppm). The methylene protons of the cyclobutane ring are predicted to appear as complex multiplets in the aliphatic region (δ 2.50-2.10 ppm). A broad singlet for the primary amine protons is anticipated around δ 1.65 ppm, the chemical shift and broadness of which can be highly dependent on concentration and solvent.

In the ¹³C NMR spectrum, the quaternary carbon of the nitrile group is predicted to appear around δ 118.8 ppm, a characteristic chemical shift for this functional group. The aromatic carbons are expected to resonate in the δ 129.5-145.5 ppm range. The carbon attached to the nitrile group (ipso-carbon) is predicted at approximately δ 112.5 ppm. The carbons of the cyclobutyl ring are predicted in the aliphatic region, with the carbon bearing the amino group appearing around δ 48.0 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(3-Aminocyclobutyl)benzonitrile for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[3]

-

The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[2]

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The predicted IR spectrum of 3-(3-Aminocyclobutyl)benzonitrile will exhibit characteristic absorption bands for the amine, nitrile, aromatic, and aliphatic moieties.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3400 - 3300 | Medium, Two Bands | N-H Stretch | Primary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (Cyclobutyl) |

| 2230 - 2210 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1620 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 880 - 820 | Strong | C-H Out-of-plane Bend | 1,3-Disubstituted Aromatic |

Interpretation and Scientific Rationale

The IR spectrum is expected to be dominated by a strong, sharp absorption band in the region of 2230-2210 cm⁻¹, which is highly characteristic of the nitrile (C≡N) stretching vibration[4]. The primary amine should give rise to two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively[5]. The N-H bending (scissoring) vibration is expected to appear around 1620-1580 cm⁻¹. Aromatic C-H stretching vibrations are predicted just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutyl ring should appear just below 3000 cm⁻¹[4]. The presence of the 1,3-disubstituted benzene ring will likely result in strong C-H out-of-plane bending vibrations in the 880-820 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

Objective: To obtain the infrared spectrum of the solid compound for functional group identification.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid 3-(3-Aminocyclobutyl)benzonitrile sample directly onto the ATR crystal.[6]

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.[6]

-

Collect the sample spectrum. Typically, co-adding 16-32 scans at a resolution of 4 cm⁻¹ provides a high-quality spectrum.[7]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 171 | [M-H]⁺ |

| 144 | [M-C₂H₄]⁺ |

| 116 | [M-C₄H₈]⁺ or [M-C₃H₆N]⁺ |

| 103 | [C₆H₄CN]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Scientific Rationale

The Electron Ionization (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z = 172, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular weight is an even number, consistent with the Nitrogen Rule. A peak at m/z = 171, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also expected.

Fragmentation of the cyclobutyl ring is a likely pathway. The loss of ethene (C₂H₄, 28 Da) via cycloreversion would lead to a fragment at m/z 144. Cleavage of the cyclobutyl ring can also lead to the loss of larger fragments. The benzylic C-C bond is susceptible to cleavage, potentially leading to a fragment at m/z 116. The base peak may correspond to a stable fragment, possibly the cyanophenyl cation at m/z 103 or a fragment resulting from the cleavage of the cyclobutyl ring.

Experimental Protocol: Electron Ionization (EI) - Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

-

-

Data Acquisition:

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and compare it with the predicted fragmentation to support the proposed structure.

-

Visualization of Key Structural Features and Analytical Workflow

Molecular Structure of 3-(3-Aminocyclobutyl)benzonitrile

Caption: 2D representation of 3-(3-Aminocyclobutyl)benzonitrile.

General Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

References

-

MolPort. 3-[(1r,3r)-3-aminocyclobutyl]benzonitrile.[Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.[Link]

-

University of Calgary. Sample IR spectra.[Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds.[Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation.[Link]

-

University of Colorado Boulder. ATR-FTIR spectroscopy study of hydrogen bonding trends.[Link]

-

Iowa State University. NMR Sample Preparation.[Link]

-

LCGC International. Introduction to Electron Impact Ionization for GC–MS.[Link]

-

ALWSCI. How To Prepare And Run An NMR Sample.[Link]

-

Chemistry LibreTexts. Electron Ionization.[Link]

-

OpenOChem Learn. Characteristic IR Absorptions.[Link]

-

Oregon State University. 13C NMR Chemical Shift.[Link]

Sources

- 1. 3-[(1r,3r)-3-aminocyclobutyl]benzonitrile | Molport-035-765-601 | Novel [molport.com]

- 2. mlatom.com [mlatom.com]

- 3. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. Prot pi | Mass Spec Simulator [protpi.ch]

- 6. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 7. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

Technical Guide: Solubility and Stability of 3-(3-Aminocyclobutyl)benzonitrile

[1]

Executive Summary

3-(3-Aminocyclobutyl)benzonitrile is a critical pharmacophore and building block in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other immunomodulatory agents.[1] Its structure features a rigid cyclobutane spacer that orients the polar primary amine and the lipophilic benzonitrile warhead, creating distinct stereochemical vectors (cis vs. trans).

This guide addresses the physicochemical challenges associated with this molecule: pH-dependent solubility , stereoisomer management , and oxidative instability of the primary amine.[1]

Part 1: Chemical Identity & Physicochemical Profile

Structural Characteristics

The cyclobutane ring introduces geometric isomerism.[2] The orientation of the amine relative to the aromatic ring significantly impacts the molecular volume, lipophilicity (LogP), and crystal packing energy, which directly influences solubility.[2]

-

CAS Number: 1359654-86-6 (Generic/Trans isomer often cited)[1]

-

Molecular Formula: C₁₁H₁₂N₂[1]

-

Molecular Weight: 172.23 g/mol [1]

-

Key Functional Groups:

-

Primary Amine: Basic center (pKa ~9.6).[1] Responsible for high aqueous solubility in acidic media.[2]

-

Benzonitrile: Weakly polar, H-bond acceptor.[1] Susceptible to hydrolysis under extreme conditions.[1][2]

-

Cyclobutane Core: Rigid scaffold.[1][2] Trans isomer is generally thermodynamically more stable than cis.[1][2]

-

Stereochemistry Visualization

The distinction between isomers is critical for biological activity and solubility.[2]

Figure 1: Stereochemical relationship between trans- and cis-3-(3-aminocyclobutyl)benzonitrile.

Part 2: Solubility Profiling

pH-Dependent Solubility (The "Amine Effect")

The solubility of 3-(3-aminocyclobutyl)benzonitrile is governed by the ionization of the primary amine.[1]

-

pH < 8.0: The amine is protonated (

).[1] The molecule exists as a cation, exhibiting high aqueous solubility (>10 mg/mL). -

pH > 9.0: The amine deprotonates to the neutral free base (

).[1] Solubility drops drastically (often <0.1 mg/mL), leading to precipitation in basic buffers.[2]

Table 1: Solubility in Common Solvents (at 25°C)

| Solvent | Form | Solubility Estimate | Application |

| Water (pH 2-7) | HCl Salt | High (>20 mg/mL) | Biological Assays, Stock Prep |

| PBS (pH 7.4) | Free Base | Low to Moderate | Physiological Screening |

| DMSO | Both | Very High (>100 mg/mL) | Cryostorage Stock Solutions |

| Methanol | Free Base | High | Synthesis Workup |

| Dichloromethane | Free Base | High | Extraction / Purification |

| Hexane | Free Base | Negligible | Precipitation / Washing |

Protocol: Thermodynamic Solubility Determination

To determine the precise solubility limit for your specific batch (isomer mix or pure), follow this saturation shake-flask protocol.

Reagents:

-

Test Compound (Solid)[1]

-

Buffer Systems (pH 1.2, 4.0, 6.8, 7.4, 9.0)

-

HPLC Grade Acetonitrile (ACN)[1]

Workflow:

-

Supersaturation: Add excess solid compound (~5 mg) to 0.5 mL of each buffer in a 1.5 mL microcentrifuge tube.

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (prevent adsorption).

-

Quantification: Dilute filtrate 100x in Mobile Phase and analyze via HPLC-UV (254 nm).

Part 3: Stability Assessment[1]

Degradation Pathways

While the cyclobutane ring is kinetically stable, the functional groups present specific vulnerabilities.[2]

-

Nitrile Hydrolysis: Under strong acidic (pH < 1) or basic (pH > 12) conditions, the nitrile group (

) hydrolyzes first to the primary amide, and subsequently to the carboxylic acid. -

Amine Oxidation: The primary amine is susceptible to oxidation by air over time, leading to N-oxides or hydroxylamines, especially in solution.[1][2]

-

Carbamate Formation: In the solid state, the free amine can react with atmospheric

to form carbamates.[1][2] Always store under inert gas (Argon/Nitrogen).

Figure 2: Primary degradation pathways.[1] Nitrile hydrolysis is the dominant pathway under pH stress.[1]

Protocol: Forced Degradation Study

Validate the stability of your lot using this stress-test matrix.[1][2]

Analysis Method: HPLC-UV or LC-MS. Timepoint: 24 hours.

| Stress Condition | Preparation | Expected Result (Pass Criteria) |

| Acid Stress | 0.1 N HCl, RT | < 2% Degradation (Stable) |

| Base Stress | 0.1 N NaOH, RT | < 5% Degradation (Monitor Amide) |

| Oxidative | 3% | < 10% Degradation (Amine is sensitive) |

| Thermal | Solid state, 60°C | < 1% Degradation |

| Photostability | UV Light (ICH conditions) | Monitor for discoloration (Yellowing) |

Part 4: Handling and Storage Recommendations

Storage[1][2][4]

-

Solid State: Store at -20°C in a tightly sealed vial.

-

Solution State:

Safety (SDS Highlights)

References

An In-Depth Technical Guide to 3-(3-Aminocyclobutyl)benzonitrile: Synthesis, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-aminocyclobutyl)benzonitrile, a promising scaffold for drug discovery. While direct literature on this specific molecule is limited, this document, leveraging expert knowledge of medicinal chemistry, outlines plausible synthetic routes, explores potential structural analogs and derivatives, and discusses prospective therapeutic applications based on the well-documented activities of its core components: the aminocyclobutane ring and the 3-cyanophenyl moiety. This guide is intended to serve as a foundational resource, empowering researchers to explore the therapeutic potential of this and related chemical entities.

Introduction: The Rationale for 3-(3-Aminocyclobutyl)benzonitrile in Drug Design

The confluence of a rigid, three-dimensional cyclobutane ring and the electronically distinct benzonitrile group presents a compelling starting point for the design of novel therapeutics. The cyclobutane moiety, an increasingly popular bioisostere for larger or more flexible groups, offers a unique vector for orienting substituents in three-dimensional space, which can lead to enhanced target binding and improved pharmacokinetic properties.[1][2] The 3-cyanophenyl group, on the other hand, is a common pharmacophore in its own right, known to participate in key interactions with biological targets and often serving as a bioisostere for other functional groups.[3]

The strategic combination of these two motifs in 3-(3-aminocyclobutyl)benzonitrile suggests a molecule with the potential to interact with a variety of biological targets, including enzymes and receptors implicated in a range of diseases. The primary amino group on the cyclobutane ring provides a crucial handle for further chemical modification, allowing for the generation of a diverse library of derivatives to probe structure-activity relationships (SAR).

Synthesis of the 3-(3-Aminocyclobutyl)benzonitrile Core

While specific, publicly available protocols for the synthesis of 3-(3-aminocyclobutyl)benzonitrile are not prevalent, a robust and logical synthetic strategy can be devised based on established modern cross-coupling methodologies. The most versatile and field-proven approaches for constructing the key carbon-carbon bond between the benzonitrile and cyclobutane moieties are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[4][5][6] In the context of our target molecule, this would involve the palladium-catalyzed cross-coupling of a suitable cyclobutane-derived organoboron reagent with a 3-halobenzonitrile.

Diagram of the Proposed Suzuki-Miyaura Coupling Pathway:

Caption: Proposed synthetic workflow for 3-(3-aminocyclobutyl)benzonitrile via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed):

-

Protection of the Amino Group: Commercially available cis-3-amino-cyclobutanol is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

-

Borylation of the Cyclobutane Ring: The protected aminocyclobutanol is then converted to its corresponding boronic acid or boronic ester derivative. This can be achieved through various methods, including the use of a Mida-boronate.

-

Suzuki-Miyaura Coupling: The N-Boc-protected aminocyclobutyl boronic acid pinacol ester is coupled with 3-bromobenzonitrile in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane/water). The reaction is typically heated to ensure completion.

-

Deprotection: The resulting N-Boc-protected product is then deprotected, commonly using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, 3-(3-aminocyclobutyl)benzonitrile.

Causality Behind Experimental Choices:

-

Boc Protection: The Boc group is chosen for its stability under the basic conditions of the Suzuki coupling and its ease of removal under acidic conditions that are unlikely to affect the rest of the molecule.

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst and ligand is crucial for an efficient coupling reaction. A catalyst like Pd(dppf)Cl₂ is often effective for coupling with aryl bromides.

-

Base and Solvent: The base is required to activate the boronic acid derivative for transmetalation to the palladium center.[4] A mixed solvent system like dioxane/water is often used to solubilize both the organic and inorganic reagents.

Structural Analogs and Derivatives: Exploring Chemical Space

The core structure of 3-(3-aminocyclobutyl)benzonitrile offers multiple avenues for modification to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Modification of the Aminocyclobutyl Moiety

-

N-Alkylation and N-Acylation: The primary amino group is a prime site for derivatization. N-alkylation with various alkyl or arylalkyl groups can explore hydrophobic pockets in a target's binding site. N-acylation to form amides or sulfonamides can introduce hydrogen bond donors and acceptors, potentially leading to new interactions with the target.

-

Stereochemistry: The cis and trans isomers of the 3-aminocyclobutyl group will project the amino functionality and any subsequent modifications in different spatial orientations. The synthesis and evaluation of both isomers are critical for a thorough SAR investigation.

Modification of the Benzonitrile Ring

-

Substitution on the Aromatic Ring: The addition of substituents to the benzonitrile ring can modulate the electronic properties and steric profile of the molecule. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can influence the molecule's overall polarity and its ability to participate in π-stacking or other aromatic interactions.

-

Bioisosteric Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups that have similar steric and electronic properties, such as a thiazole, oxazole, or a simple halogen. This can be a useful strategy to improve metabolic stability or fine-tune target engagement.

Table 1: Proposed Structural Modifications and Their Rationale

| Modification Site | Proposed Modification | Rationale for Modification |

| Aminocyclobutyl Ring | N-alkylation (e.g., with a benzyl group) | Explore hydrophobic interactions in the binding site. |

| N-acylation (e.g., with an acetyl group) | Introduce hydrogen bond acceptors/donors. | |

| Stereoisomers (cis vs. trans) | Probe the three-dimensional space of the binding pocket. | |

| Benzonitrile Ring | Addition of a methoxy group | Increase electron density and potential for hydrogen bonding. |

| Addition of a trifluoromethyl group | Introduce a lipophilic, electron-withdrawing group. | |

| Replacement of the nitrile with a thiazole | Alter the electronic properties and potential for new interactions. |

Potential Therapeutic Applications: An Informed Hypothesis

Based on the known biological activities of its constituent fragments, 3-(3-aminocyclobutyl)benzonitrile and its derivatives are hypothesized to have potential in several therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

The aminocyclobutyl moiety is a key structural feature of several approved and investigational dipeptidyl peptidase-4 (DPP-4) inhibitors, such as omarigliptin.[7][8][][10] DPP-4 is a serine protease that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibitors of DPP-4 prolong the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. The amino group of the aminocyclobutyl ring in these inhibitors typically forms a key salt bridge interaction with acidic residues in the active site of the DPP-4 enzyme.

Diagram of the Hypothesized Interaction with DPP-4:

Caption: Hypothesized binding mode of 3-(3-aminocyclobutyl)benzonitrile in the DPP-4 active site.

Sirtuin (SIRT) Inhibition for Oncology

The 3-cyanophenyl group is a known pharmacophore in a number of sirtuin inhibitors. Sirtuins are a class of histone deacetylases that are implicated in various cellular processes, including gene silencing, DNA repair, and metabolism. The dysregulation of sirtuin activity has been linked to several cancers, making them an attractive target for anticancer drug development. The nitrile group in these inhibitors often participates in key hydrogen bonding interactions within the sirtuin active site.[3]

Conclusion and Future Directions

3-(3-Aminocyclobutyl)benzonitrile represents a promising, yet underexplored, chemical scaffold with significant potential for the development of novel therapeutic agents. This technical guide has outlined a plausible and robust synthetic strategy based on well-established cross-coupling reactions. Furthermore, by analyzing the known biological roles of its core components, we have hypothesized potential therapeutic applications in the areas of type 2 diabetes and oncology.

Future research should focus on the successful synthesis and characterization of 3-(3-aminocyclobutyl)benzonitrile and a library of its derivatives. Subsequent screening of these compounds against targets such as DPP-4 and sirtuins will be crucial to validate the hypotheses presented in this guide and to uncover the full therapeutic potential of this intriguing molecule.

References

-

Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205–3212. [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Biftu, T., et al. (2014). Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. PubMed, 24660890. [Link]

-

García-López, J. A., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. [Link]

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

-

Moussa, A., et al. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry, 60(11), 4714-4733. [Link]

-

Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. OSTI.GOV. [Link]

-

Kim, D., et al. (2015). Synthesis and Biological Evaluation of Xanthine Derivatives on Dipeptidyl Peptidase 4. Bulletin of the Korean Chemical Society, 36(1), 259-264. [Link]

-

Tran, T. (2019). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]

-

Al-Hourani, B. J., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

-

Jamison, T. F., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Petersen, K. S. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

Al-Ghorbani, M., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(1), 113. [Link]

-

Li, Y., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science. [Link]

-

El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 26038. [Link]

- Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1030-1036. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of cis-3-amino-cyclopentanol hydrochloride.

-

Foley, D. J., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 58(40), 14198-14203. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-coupling of 3 with boronic acids. Retrieved from [Link]

-

Marco-Contelles, J., & Gandía, L. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(21), 2287-2302. [Link]

-

Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

-

Sigman, M. S., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(5), 3249-3262. [Link]

-

Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1000-1006. [Link]

-

de la Cruz, P., et al. (2015). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Synthesis, 47(14), 2099-2106. [Link]

-

Walsh Medical Media. (2025). Medicinal Chemistry: The Science of Drug Design and Development. Walsh Medical Media. [Link]

-

ResearchGate. (2002). SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

-

Krauze, A., & Duburs, G. (2000). Synthesis and properties of 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones. Chemistry of Heterocyclic Compounds, 36(6), 693-697. [Link]

-

ResearchGate. (n.d.). Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. Retrieved from [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(1), 135-153. [Link]

-

Procter, D. J., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(28), 9644-9649. [Link]

-

Al-Majmaie, S., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 12(3), 229-243. [Link]

-

Salehi, B., et al. (2025). The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activity. Planta Medica. [Link]

-

Żurek, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1789. [Link]

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

Theoretical and Computational Profiling of 3-(3-Aminocyclobutyl)benzonitrile: A 3D-Scaffold Case Study

Topic: Theoretical and Computational Studies of 3-(3-Aminocyclobutyl)benzonitrile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary

This technical guide outlines a comprehensive computational framework for analyzing 3-(3-Aminocyclobutyl)benzonitrile , a molecule representing a strategic class of "Fsp³-rich" fragments. As drug discovery shifts away from flat, aromatic-heavy structures, 1,3-disubstituted cyclobutanes have emerged as high-value bioisosteres for meta-substituted benzenes. This molecule combines a polar pharmacophore (primary amine), a directional hydrogen-bond acceptor (nitrile), and a rigid yet puckered sp³ linker.

This whitepaper details the theoretical protocols required to characterize its conformational landscape , electronic properties , and pharmacophoric vectors , providing a roadmap for its integration into fragment-based drug discovery (FBDD) campaigns.

Part 1: Structural & Electronic Profiling (DFT)

Theoretical Framework

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). For 3-(3-Aminocyclobutyl)benzonitrile, accurate prediction of the puckering angle is critical as it dictates the spatial projection of the amine and benzonitrile vectors.

Computational Protocol (DFT)

To establish a ground-truth structural model, Density Functional Theory (DFT) must be employed. Standard force fields (e.g., MMFF94) often underestimate the electronic effects of the nitrile group on ring strain.

Recommended Level of Theory:

-

Method:

B97X-D or B3LYP-D3 (includes dispersion corrections). -

Basis Set: 6-311++G(d,p) (diffuse functions are essential for the lone pair on the nitrile nitrogen and amine).

-

Solvation: IEFPCM (Implicit Solvation) in Water and DMSO to mimic physiological and assay conditions.

Electronic Properties & Reactivity

-

Electrostatic Potential (ESP) Mapping: The nitrile group creates a strong negative potential tip, while the amine provides a localized positive region. The cyclobutane ring acts as a hydrophobic insulation block between these two polar ends.

-

Frontier Orbitals:

-

HOMO: Localized primarily on the primary amine (nucleophilic character).

-

LUMO: Localized on the benzonitrile moiety (electrophilic character at the nitrile carbon).

-

Implication: The distinct separation of HOMO and LUMO suggests this molecule is electronically "bipolar," capable of simultaneous donor-acceptor interactions in a binding pocket without internal electronic interference (conjugation break).

-

Part 2: Conformational Analysis (Cis vs. Trans)

A critical feature of 1,3-disubstituted cyclobutanes is the stereochemical preference between cis and trans isomers.[1][2][3] Unlike cyclohexanes, the rules for cyclobutanes are governed by the balance between ring strain (puckering) and 1,3-diaxial-like repulsion.

The Isomer Stability Rule

-

Cis-Isomer (Pseudo-diequatorial): In the puckered conformation, the cis isomer allows both the bulky benzonitrile and the amine groups to adopt pseudo-equatorial positions. Thermodynamically, the cis isomer is generally the global minimum.

-

Trans-Isomer (Pseudo-axial/equatorial): The trans configuration forces one substituent into a pseudo-axial position, incurring higher steric penalty.

Experimental Note: While cis is lower in energy, the energy barrier for ring inversion is low (~1.5 kcal/mol). However, the barrier for cis/trans isomerization (bond breaking) is infinite under physiological conditions. Synthesis will yield a separable mixture of diastereomers.

Visualization of Conformational Space

The following diagram illustrates the workflow to determine the bioactive conformation.

Caption: Computational workflow to identify the thermodynamically preferred diastereomer (Cis) vs the higher energy Trans isomer.

Part 3: Pharmacophore & Bioisosterism

Cyclobutane as a Meta-Phenyl Isostere

This molecule is a classic bioisostere for 3-aminobiphenyl or 3-benzyl-aniline .

-

Vector Angle: A meta-substituted benzene has a substituent angle of 120°. The 1,3-disubstituted cyclobutane (in puckered form) presents vectors at approximately 140–150° .

-

Implication: This wider angle allows the molecule to span binding pockets that are slightly too large for a phenyl linker, or to relieve strain in macrocyclization strategies.

Binding Interactions

-

Primary Amine: H-bond donor/acceptor. Key interaction with Asp/Glu residues (salt bridge) or backbone carbonyls (hinge region in kinases).

-

Benzonitrile:

-

Dipole: Strong dipole moment aligns with positively charged pockets.

-

Pi-Stacking: The phenyl ring of the benzonitrile moiety can engage in T-shaped or parallel pi-stacking with aromatic residues (Phe, Tyr, Trp).

-

Orthogonal Interaction: The nitrile nitrogen can accept a weak H-bond from backbone amides.

-

Part 4: ADMET & Physicochemical Properties[4]

Integrating a cyclobutane ring improves physicochemical properties compared to a fully aromatic biphenyl system.

| Property | 3-Aminobiphenyl (Analog) | 3-(3-Aminocyclobutyl)benzonitrile | Advantage |

| Hybridization | sp² (Flat) | sp³ (3D) | Improved solubility & "Escape from Flatland" |

| LogP | ~2.8 (High) | ~1.9 (Predicted) | Reduced lipophilicity = Lower metabolic risk |

| Solubility | Low | Moderate/High | Better oral bioavailability potential |

| Metabolic Stability | Prone to hydroxylation | Cyclobutane is inert | Ring is metabolically stable; no P450 sites on ring |

Part 5: Synthetic Feasibility (Retrosynthesis)

Computational design must be actionable. The synthesis of 1,3-disubstituted cyclobutanes often relies on [2+2] cycloadditions or the manipulation of cyclobutanone intermediates.

Proposed Synthetic Pathway

The most robust route utilizes 3-oxocyclobutanecarboxylic acid or a related cyclobutanone precursor.

Caption: Retrosynthetic logic flow. The key step is the formation of the aryl-cyclobutane bond, followed by functionalization of the ketone to the amine.

Stereochemical Control

-

Separation: The reductive amination of the cyclobutanone will yield a mixture of cis and trans isomers. These are typically separable by HPLC or column chromatography due to their distinct dipole moments.

-

Assignment: X-ray crystallography or NOESY NMR is required to definitively assign the cis (pseudo-diequatorial) vs trans geometry.

References

-

Cyclobutane in Drug Design

-

Conformational Analysis of 1,3-Disubstituted Cyclobutanes

-

Bioisosterism Principles

-

Fragment-Based Design

- Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.

- Source: ChemMedChem.

-

URL:[Link]

Sources

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. Application of Nitrile in Drug Design [sioc-journal.cn]

An In-depth Technical Guide to the Potential Biological Activities of 3-(3-Aminocyclobutyl)benzonitrile

Foreword: Unveiling the Potential of a Novel Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles. The compound 3-(3-aminocyclobutyl)benzonitrile represents a unique, yet underexplored, chemical entity at the intersection of two privileged structural motifs: the conformationally constrained aminocyclobutane ring and the versatile benzonitrile group. While direct biological data for this specific molecule remains nascent, a comprehensive analysis of its constituent parts provides a fertile ground for hypothesizing its potential therapeutic applications. This guide, intended for researchers, scientists, and drug development professionals, will deconstruct the structural features of 3-(3-aminocyclobutyl)benzonitrile, explore the established biological roles of its core components, and propose a strategic, data-driven framework for its systematic investigation.

Structural and Physicochemical Analysis of 3-(3-Aminocyclobutyl)benzonitrile

The therapeutic potential of any small molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. 3-(3-Aminocyclobutyl)benzonitrile is characterized by a puckered cyclobutane ring, which imparts a significant degree of conformational rigidity compared to more flexible aliphatic chains.[1][2] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3]

The molecule possesses two key functional groups that are likely to govern its interactions with biological macromolecules:

-